molecular formula C17H24N6O3 B2731731 (E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941966-00-3

(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2731731
CAS RN: 941966-00-3
M. Wt: 360.418
InChI Key: VIIMHZZFKNFMBM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

One study explored the anticonvulsant action of Tridione (3, 5, 5-trimethyloxazolidine-2, 4-dione), highlighting its effectiveness in controlling seizures with minimal toxicity. This research underlines the potential of certain chemical compounds in managing epilepsy and related neurological disorders, contributing valuable data towards understanding how structurally complex molecules can influence neurochemical pathways and seizure control mechanisms (F. C. Thorne, 1945).

Diagnostic Marker Development

Another study presented the identification of a new marker for early diagnosis of 21-hydroxylase deficiency, showcasing the role of sophisticated chemical analysis in enhancing our capabilities to diagnose and monitor congenital disorders early in life. This research emphasizes the importance of chemical compounds in developing diagnostic tools and improving patient outcomes (S. Christakoudi, D. Cowan, N. Taylor, 2010).

Investigation of Therapeutic Agents

Research into the antiallergic effects of the new histamine H1-receptor antagonist tazifylline provides insight into the development of new therapeutic agents for treating allergies and possibly other histamine-related conditions. This study illustrates how chemical compounds are being explored for their therapeutic potential across various medical fields, contributing to the development of new treatment options (J. Ring et al., 1988).

Toxicity and Safety Evaluation

The evaluation of toxicant and carcinogen metabolites in the urine of e-cigarette users versus cigarette smokers highlights the role of chemical compounds in assessing the safety and health risks associated with different products. Such studies are crucial for public health and regulatory efforts, guiding policy and consumer choices based on scientific evidence of potential harm (S. Hecht et al., 2015).

properties

IUPAC Name

7-[(E)-but-2-enyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-5-6-8-21-15(25)13-14(20(4)17(21)26)18-16-22(9-7-10-24)19-11(2)12(3)23(13)16/h5-6,12,24H,7-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMHZZFKNFMBM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCCO)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3CCCO)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17486386

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